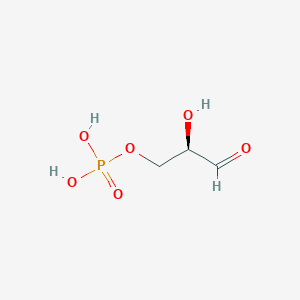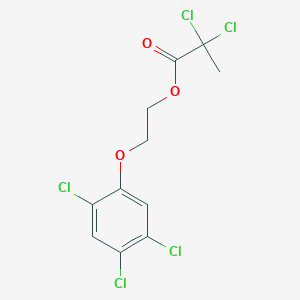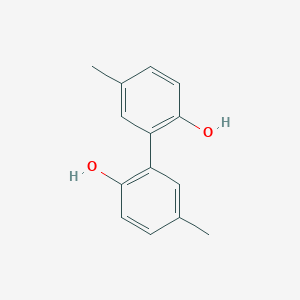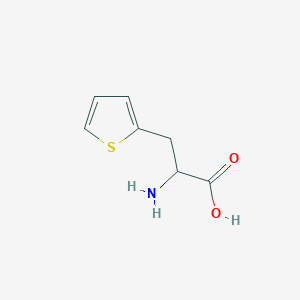
Pentanoylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoylcholine is a synthetic derivative of acetylcholine, which is a neurotransmitter that plays a key role in the regulation of various physiological processes. Pentanoylcholine is an important research tool used in the study of the cholinergic system and its role in various diseases and disorders.
Mechanism of Action
Pentanoylcholine acts as a cholinergic agonist, which means it binds to and activates cholinergic receptors in the body. This leads to an increase in the release of acetylcholine, which in turn activates various physiological processes.
Biochemical and Physiological Effects
Pentanoylcholine has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, which can lead to an increase in muscle contraction, heart rate, and blood pressure. It has also been shown to stimulate the release of certain hormones such as insulin and growth hormone.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pentanoylcholine in lab experiments is its specificity for cholinergic receptors. This allows researchers to study the effects of cholinergic agonists and antagonists on specific physiological processes. However, one limitation of using pentanoylcholine is its short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research involving pentanoylcholine. One area of interest is its potential use in the treatment of various diseases and disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool to study the effects of cholinergic agents on the immune system and inflammation. Additionally, further research is needed to understand the long-term effects of pentanoylcholine on various physiological processes.
Synthesis Methods
Pentanoylcholine can be synthesized through a reaction between pentanoyl chloride and choline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Pentanoylcholine is widely used in scientific research to study the cholinergic system and its role in various diseases and disorders. It is commonly used as a tool to investigate the effects of cholinergic agonists and antagonists on physiological processes such as muscle contraction, heart rate, and blood pressure.
properties
CAS RN |
16597-24-3 |
|---|---|
Product Name |
Pentanoylcholine |
Molecular Formula |
C10H22NO2+ |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
trimethyl(2-pentanoyloxyethyl)azanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5-9H2,1-4H3/q+1 |
InChI Key |
NDWNNGOMAATBHL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
Other CAS RN |
16597-24-3 |
Related CAS |
2963-75-9 (iodide) |
synonyms |
pentanoylcholine pentanoylcholine iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















